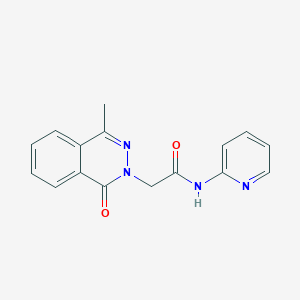

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-2-pyridinylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and characterization of phthalazine derivatives and related compounds have been of significant interest due to their diverse chemical properties and potential applications in various fields. This document outlines the synthesis analysis, molecular structure analysis, chemical reactions, and properties of a specific phthalazine derivative, aiming to provide a comprehensive understanding of its chemical nature.

Synthesis Analysis

Synthesis of phthalazine derivatives often involves the reaction of hydrazonobutyrates with cyanoacetamides to yield pyridinedione and pyridazine derivatives, which can be further transformed into various phthalazine derivatives through chemical modifications (Rady & Barsy, 2006). Novel synthesis methods also include the use of enaminones reacting with malononitrile to afford phthalazine-1,4-dione derivatives, demonstrating the versatility of synthetic approaches in accessing the phthalazine scaffold (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is elucidated using various spectroscopic techniques, including NMR, FT-IR, and UV spectroscopy. These techniques provide detailed insights into the molecular geometry, functional groups, and electronic structure of the compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Paventi, Chan, & Hay, 1996).

Chemical Reactions and Properties

Phthalazine derivatives undergo a variety of chemical reactions, including condensation, cycloaddition, and heterocyclization, to yield a wide range of structurally diverse compounds. These reactions are influenced by the presence of different functional groups in the phthalazine ring, allowing for the selective synthesis of compounds with desired chemical and biological properties (Zaleska et al., 2004).

Physical Properties Analysis

The physical properties of phthalazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can be tailored through chemical modifications to meet specific requirements (Lin et al., 2005).

Chemical Properties Analysis

The chemical properties of phthalazine derivatives, including reactivity, stability, and acidity/basicity, are essential for understanding their behavior in chemical reactions and potential applications. These properties are influenced by the electronic structure and functional groups present in the molecule, providing insights into the compound's chemical nature and potential reactivity (Khalili et al., 2018).

Applications De Recherche Scientifique

Polymer Science and Materials Chemistry

Polymer Synthesis and Structural Analysis

In the realm of polymer science, derivatives of phthalazinyl compounds have been utilized in synthesizing novel polymers. For instance, a study explored the synthesis of polymers through the reaction of 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine with bis(4-fluorophenyl)sulfone, revealing insights into the polymer's structure via spectroscopic and magnetic resonance techniques (Paventi, Chan, & Hay, 1996). This underscores the potential of phthalazinyl derivatives in developing advanced polymeric materials with specific structural properties.

Advancements in Aromatic Polyamides

The creation of new aromatic polyamides based on phthalazinone derivatives, such as 1,2‐Dihydro‐2‐(4‐carboxylphenyl)‐4‐[4‐(4‐carboxylphenoxy)‐3‐methylphenyl]phthalazin‐1‐one, highlights the significant role these compounds play in materials chemistry. These polyamides exhibit excellent solubility, thermal stability, and film-forming properties, making them suitable for high-performance applications (Lin, Lei, Xiao-Ling, & Xi-gao, 2005).

Organic Synthesis and Chemical Reactions

Heterocyclic Compound Synthesis

Phthalazinyl derivatives are pivotal in the synthesis of heterocyclic compounds. Research has demonstrated their utility in generating a variety of pyridines, pyrimidinones, and oxazinones, showcasing their versatility as building blocks in organic synthesis. These compounds exhibit promising anti-inflammatory and antimicrobial activities, which can be foundational for the development of new pharmaceutical agents (Amr, Sabry, & Abdulla, 2007).

Polyamide and Polyimide Synthesis

Another study focused on synthesizing novel polyamides from non-symmetrical extended diacid containing a phthalazinone moiety, illustrating the application of phthalazinyl derivatives in creating new soluble aromatic polyamides with high thermal stability and solubility in various organic solvents. These materials have potential applications in advanced coatings, films, and high-temperature resistant materials (Cheng, Wu, Ying, Yang, & Jian, 2004).

Propriétés

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-12-6-2-3-7-13(12)16(22)20(19-11)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNREXRHLTDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)